Cas no 1806734-38-2 (4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid)

4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid is a specialized pyridine derivative featuring a trifluoromethoxy group, an iodo substituent, and an aminomethyl functional group. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the iodo substituent offers versatility for further functionalization via cross-coupling reactions. The carboxylic acid and aminomethyl groups provide additional sites for derivatization, enabling tailored modifications. This compound is well-suited for applications in medicinal chemistry, where precise structural control is critical for optimizing drug candidates. High purity and consistent quality ensure reliable performance in synthetic workflows.
4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid structure
1806734-38-2 structure
Product Name:4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid
CAS No:1806734-38-2
MF:C8H6F3IN2O3
MW:362.044524669647
CID:4814045
Update Time:2025-10-05

4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid
    • Inchi: 1S/C8H6F3IN2O3/c9-8(10,11)17-6-3(1-13)4(12)2-14-5(6)7(15)16/h2H,1,13H2,(H,15,16)
    • InChI Key: YTLOAGLMYLUMIK-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C(=O)O)C(=C1CN)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 290
  • XLogP3: -0.9
  • Topological Polar Surface Area: 85.4

4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029089911-1g
4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid
1806734-38-2 97%
1g
$1,445.30 2022-03-31

4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid Related Literature

Additional information on 4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid

Research Briefing on 4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS: 1806734-38-2)

4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS: 1806734-38-2) is a specialized pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by the presence of an aminomethyl group, an iodine substituent, and a trifluoromethoxy moiety, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

Recent research has highlighted the role of 4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid in the design of novel kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the structural motifs present in this compound offer opportunities for selective binding. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into a series of ATP-competitive inhibitors targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. The iodine and trifluoromethoxy groups were found to enhance binding affinity and metabolic stability, respectively.

In addition to its applications in kinase inhibition, this compound has been investigated as a building block for radiopharmaceuticals. The iodine-125 labeled derivative of 4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid has shown promise in preclinical imaging studies, particularly for targeting neurodegenerative biomarkers. A recent study in ACS Chemical Neuroscience reported its use in the development of PET tracers for amyloid-beta plaques, a hallmark of Alzheimer's disease. The high lipophilicity conferred by the trifluoromethoxy group improved blood-brain barrier penetration, a critical factor for CNS-targeted agents.

The synthetic accessibility of 4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid has also been a focus of recent investigations. A 2024 publication in Organic Process Research & Development described an optimized large-scale synthesis route with improved yield and purity. Key advancements included the use of palladium-catalyzed cross-coupling for the introduction of the iodine moiety and a reductive amination strategy for the aminomethyl group. These improvements have made the compound more accessible for industrial-scale applications.

From a safety and toxicology perspective, preliminary studies indicate that 4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid exhibits favorable pharmacokinetic properties. In vitro ADME studies reported in Xenobiotica (2023) showed moderate plasma protein binding and acceptable metabolic stability across species. However, further in vivo toxicology studies are warranted to fully assess its safety profile for therapeutic applications.

Looking forward, the unique structural features of 4-(Aminomethyl)-5-iodo-3-(trifluoromethoxy)pyridine-2-carboxylic acid continue to inspire new applications in medicinal chemistry. Current research directions include its incorporation into PROTACs (proteolysis targeting chimeras) and covalent inhibitors. The compound's versatility as a synthetic intermediate, combined with its interesting pharmacological properties, positions it as a valuable tool in drug discovery pipelines across multiple therapeutic areas.

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